Cas no 79418-78-3 (3-Fluoro-4-hydroxy-5-methoxybenzaldehyde)
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- Benzaldehyde,3-fluoro-4-hydroxy-5-methoxy-
- 5-Fluorovanillin
- Benzaldehyde, 3-fluoro-4-hydroxy-5-methoxy-
- OOGOFUKAJDPHDJ-UHFFFAOYSA-N
- 3-fluoro-4-hydroxy-5-methoxy-benzaldehyde
- PubChem10464
- 3-fluoro-4-hydroxy-5-methoxy benzaldehyde
- SBB088375
- PC0941
- CL8325
- RL05064
- AM84048
- VZ26799
- FCH1118026
- MFCD02683560
- J-512482
- 3-fluoro-5-methoxy-4-hydroxybenzaldehyde
- DS-1564
- 79418-78-3
- SY031494
- CS-W008224
- FT-0601958
- EN300-253818
- Z1255450683
- A9908
- PS-8705
- A839679
- 3-fluoranyl-5-methoxy-4-oxidanyl-benzaldehyde
- AKOS005257166
- DTXSID70344640
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 97%
- 3-Fluoro-4-hydroxy-5-methoxybenzene
- 3-fluoro-4-hydroxy-5-(methyloxy)benzaldehyde
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde #
- SCHEMBL564282
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (ACI)
- 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde
- DTXCID80295715
- DB-006435
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;
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- MDL: MFCD02683560
- Inchi: 1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
- InChI Key: OOGOFUKAJDPHDJ-UHFFFAOYSA-N
- SMILES: O=CC1C=C(OC)C(O)=C(F)C=1
Computed Properties
- Exact Mass: 170.03800
- Monoisotopic Mass: 170.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.1
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: White to yellowish crystal powder
- Density: 1.331
- Melting Point: 114-118 °C (lit.)
- Boiling Point: 114-118℃
- Flash Point: 104.1 °C
- Refractive Index: 1.564
- PSA: 46.53000
- LogP: 1.35240
- Sensitiveness: Air Sensitive
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26-S36
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810283-1g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 97% | 1g |
592.20 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 526819-1G |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 1g |
¥1170.59 | 2023-12-05 | ||
| Fluorochem | 092685-250mg |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 98% | 250mg |
£39.00 | 2022-03-01 | |
| Fluorochem | 092685-1g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 98% | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 092685-5g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 98% | 5g |
£249.00 | 2022-03-01 | |
| Fluorochem | 092685-10g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 98% | 10g |
£497.00 | 2022-03-01 | |
| TRC | F591750-250mg |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 250mg |
$ 121.00 | 2023-09-07 | ||
| TRC | F591750-1g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 1g |
$ 224.00 | 2023-09-07 | ||
| TRC | F591750-5g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 5g |
$ 857.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77830-1g |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde |
79418-78-3 | 97% | 1g |
¥376.0 | 2023-09-07 |
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water
Production Method 3
1.2 Reagents: Methyl iodide Solvents: Chloroform ; 18 h, rt
1.3 Reagents: Hexamethylenetetramine Solvents: Acetic acid , Water ; 2 h, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 5 min, heated
Production Method 4
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min
Production Method 6
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 18 h, rt
1.3 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; 2 h, 120 °C
Production Method 7
Production Method 8
1.2 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Raw materials
- 2-Fluoro-6-methoxyphenol
- 2-Fluoro-6-methoxy-4-methylphenol
- 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol
- Benzenemethanaminium, 3-fluoro-4-hydroxy-5-methoxy-N,N,N-trimethyl-, iodide (1:1)
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Preparation Products
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Suppliers
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Introduction to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3) and Its Emerging Applications in Chemical Biology
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, identified by the chemical identifier CAS No. 79418-78-3, is a versatile aromatic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluoro, hydroxyl, and methoxy substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The presence of a fluoro group at the 3-position of the benzene ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly advantageous in drug design, as fluorine substitution often enhances metabolic stability and binding interactions with biological targets. The hydroxy group at the 4-position further contributes to the molecule's functionality, enabling participation in hydrogen bonding networks and influencing its solubility characteristics. Additionally, the methoxy group at the 5-position provides further electronic modulation and potential sites for derivatization.
In recent years, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its aldehyde functionality serves as a reactive site for condensation reactions, allowing for the facile construction of heterocyclic scaffolds and other complex molecular architectures. These properties have made it a popular choice for medicinal chemists seeking to develop inhibitors targeting enzyme-catalyzed pathways.
One of the most promising areas of research involving 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is its application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural features of this compound, researchers have designed molecules that selectively inhibit specific kinases while minimizing off-target effects. For instance, studies have demonstrated that derivatives of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde can modulate the activity of tyrosine kinases, which are often overexpressed in tumor cells.
Another emerging application of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is in the field of immunomodulation. Recent research has highlighted its potential as a precursor for compounds that can modulate immune cell function. For example, certain derivatives have been shown to enhance T-cell activation and proliferation, making them attractive candidates for immunotherapeutic strategies. The ability to fine-tune the biological activity of these compounds through structural modifications offers exciting opportunities for developing novel immunomodulatory agents.
The synthetic utility of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde extends beyond its applications in drug discovery. It serves as a valuable building block for synthesizing complex organic molecules, including fragrances and dyes. The presence of multiple functional groups allows for diverse chemical transformations, such as oxidation, reduction, and coupling reactions, enabling chemists to access a wide range of derivatives with tailored properties.
Advances in computational chemistry have further enhanced the understanding and application of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective pharmacophores. These computational approaches complement experimental efforts by predicting binding affinities and identifying optimal structural modifications.
The future prospects for 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde are vast, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological pathways continues to expand, new opportunities will arise for developing innovative treatments using this versatile compound. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in realizing these advancements.
In conclusion,3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3) represents a significant asset in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel bioactive molecules with potential applications across multiple therapeutic domains. As research progresses,this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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